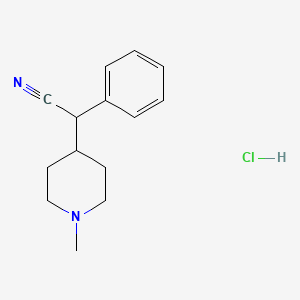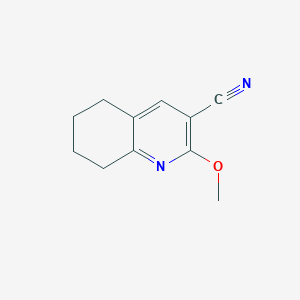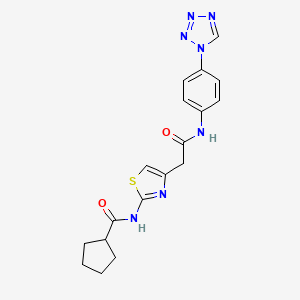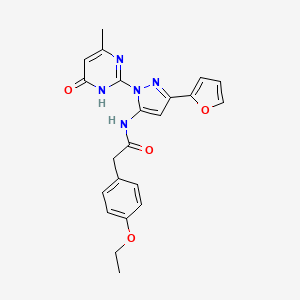![molecular formula C20H20N4O2 B2918859 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea CAS No. 2319636-26-3](/img/structure/B2918859.png)
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea is a complex organic compound that features a bipyridine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea typically involves the reaction of 2,4’-bipyridine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various biochemical pathways. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with different molecular sites .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
4-Methoxyphenyl isocyanate: A precursor used in the synthesis of the target compound.
Uniqueness
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea is unique due to its combination of bipyridine and methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNTDJLLPWJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)



![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)

![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)



![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)

